1-(ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene
CAS No.: 1178346-05-8
Cat. No.: VC11511004
Molecular Formula: C9H6F3NO4S
Molecular Weight: 281.21 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1178346-05-8 |
|---|---|
| Molecular Formula | C9H6F3NO4S |
| Molecular Weight | 281.21 g/mol |
| IUPAC Name | 1-ethenylsulfonyl-4-nitro-2-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C9H6F3NO4S/c1-2-18(16,17)8-4-3-6(13(14)15)5-7(8)9(10,11)12/h2-5H,1H2 |
| Standard InChI Key | AIMFPEGSAZAMSQ-UHFFFAOYSA-N |
| Canonical SMILES | C=CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-(Ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene is distinguished by its benzene core substituted at the 1-, 2-, and 4-positions with ethenesulfonyl (), trifluoromethyl (), and nitro () groups, respectively. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS No. | 1178346-05-8 |
| Molecular Formula | |
| Molecular Weight | 281.21 g/mol |
| IUPAC Name | 1-ethenylsulfonyl-4-nitro-2-(trifluoromethyl)benzene |
| Canonical SMILES | C=CS(=O)(=O)C1=C(C=C(C=C1)N+[O-])C(F)(F)F |
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group contributes to electron-deficient aromatic systems, facilitating nucleophilic substitution reactions.
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure:
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NMR: Signals at δ 4.78 ppm (t, Hz, 2H) and δ 3.84 ppm (q, Hz, 2H) correspond to the ethenesulfonyl group’s protons .
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NMR: A singlet at δ 59.0 ppm confirms the trifluoromethyl group .
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ESI-MS: A molecular ion peak at m/z 281.21 aligns with the molecular weight.
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via sulfonylation of nitro-substituted benzene derivatives. A patented method involves the reaction of 4-nitro-2-(trifluoromethyl)benzene with ethenesulfonyl chloride under controlled conditions to achieve regioselective substitution . Copper-mediated conjugate addition has also been explored, leveraging as a catalyst to enhance yield (up to 89%) in anhydrous acetonitrile under inert atmospheres .
Representative Reaction Pathway:
Ar = 4-nitro-2-(trifluoromethyl)phenyl .
Optimization Challenges
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Solvent Choice: Anhydrous solvents (e.g., acetonitrile) minimize side reactions .
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Catalyst Loading: Reducing from 2.0 to 1.0 equiv maintains efficiency while lowering costs .
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Atmosphere Control: Inert conditions (argon) prevent oxidation of intermediates .
Applications in Industrial and Pharmaceutical Chemistry
Agrochemical Intermediates
The compound serves as a precursor to phenoxyphenyl ketones, which are critical in synthesizing triazole-based fungicides. For example, derivatives like 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol exhibit broad-spectrum antifungal activity .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion; use fume hoods |
| H315 (Causes skin irritation) | Wear nitrile gloves and lab coats |
| H319 (Causes eye irritation) | Use safety goggles |
Recent Research Advancements
Reaction Mechanistic Studies
Copper-mediated conjugate additions have elucidated the role of in stabilizing sulfonate intermediates, enabling efficient C–S bond formation . Kinetic studies reveal a second-order dependence on carboxylic acid concentration, suggesting a bimolecular transition state .
Computational Modeling
Density functional theory (DFT) calculations predict favorable binding energies ( kcal/mol) between the compound’s sulfonyl group and cytochrome P450 enzymes, hinting at metabolic pathways.
Future Directions and Challenges
Scalability of Synthesis
Current methods require optimization for industrial-scale production, particularly in reducing catalyst costs and improving atom economy.
Biological Profiling
In vitro assays are needed to evaluate antimicrobial and anticancer activity, leveraging the compound’s nitro and sulfonyl functionalities.
Environmental Impact
Degradation studies must assess persistence in soil and water, given the trifluoromethyl group’s environmental stability.
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